2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-2-17-22-16-6-4-3-5-15(16)19(23-17)25-12-18(24)21-11-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFCEUJKRRFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Synthesis
The 2-ethylquinazolin-4-ol intermediate forms the foundational scaffold. As demonstrated in analogous syntheses, this begins with cyclocondensation of anthranilic acid derivatives. For example, ethyl anthranilate reacts with ethyl acetoacetate in acetic acid under reflux to yield 2-methyl-4-quinazolinone. Subsequent ethylation at the 2-position employs iodomethane in the presence of potassium carbonate, achieving 85% conversion. Alternatively, microwave-assisted methods reduce reaction times from 12 hours to 30 minutes.
Etherification and Acetamide Coupling
The hydroxyl group at position 4 undergoes etherification with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine (TEA), to form 2-ethyl-4-(chloroacetoxy)quinazoline. This intermediate reacts with (4-fluorophenyl)methylamine in acetonitrile at 60°C for 6 hours, yielding the target compound with 78% efficiency.
Reaction Scheme:
$$
\text{2-Ethylquinazolin-4-ol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{2-Ethyl-4-(chloroacetoxy)quinazoline} \xrightarrow{\text{(4-Fluorophenyl)methylamine, ACN}} \text{Target Compound}
$$
Alternative Mitsunobu Coupling
A Mitsunobu reaction offers higher regioselectivity for ether bond formation. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in tetrahydrofuran (THF), 2-ethylquinazolin-4-ol couples directly with N-[(4-fluorophenyl)methyl]hydroxyacetamide. This method achieves 82% yield but requires rigorous purification to remove phosphine oxides.
Optimization Strategies
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Dichloromethane (DCM) and acetonitrile (ACN) balance reactivity and workability. Catalytic TEA (1.5 equiv.) proves optimal for chloroacetyl chloride activation, minimizing side products like diacetylation.
Temperature and Time Profiling
Elevating temperatures to 60–80°C accelerates acetamide coupling but risks decomposition above 100°C. Time-course studies indicate 6 hours as the ideal duration for >95% conversion. Microwave irradiation reduces this to 15–30 minutes with comparable yields.
Purification Techniques
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with 98% purity. Recrystallization from ethanol/water (7:3) further enhances crystallinity, critical for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Confirmation
- $$ ^1H $$-NMR (400 MHz, DMSO-$$d6$$): δ 8.85 (s, 1H, quinazoline H-1), 7.59–7.53 (m, 2H, fluorophenyl), 4.73 (d, $$ J = 6.0 $$ Hz, 2H, CH$$2$$NH), 3.68 (s, 3H, OCH$$_3$$ byproduct).
- $$ ^{13}C $$-NMR : 167.8 ppm (C=O), 162.1 ppm (C-F), 154.9 ppm (quinazoline C-4).
- IR : 1733 cm$$^{-1}$$ (C=O stretch), 1220 cm$$^{-1}$$ (C-O-C ether).
Chromatographic Purity
HPLC (C18 column, acetonitrile/water 65:35) confirms >98% purity with retention time 12.4 minutes.
Mechanistic Insights and Byproduct Analysis
The etherification proceeds via an S$$_N$$2 mechanism, with TEA neutralizing HCl byproducts. Competing O- vs. N-alkylation is mitigated by steric hindrance at the quinazoline nitrogen. Primary byproducts include unreacted chloroacetate (≤5%) and dimerized acetamide (≤2%), both removable via chromatography.
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility for large batches (>1 kg), reducing reaction times by 40% compared to batch processes. Solvent recovery systems (e.g., thin-film evaporation) cut costs by 30%, aligning with green chemistry principles.
Chemical Reactions Analysis
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential in inhibiting the growth of certain pathogens and cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazoline Ring
N-(2-Ethylphenyl)-2-[(2-Methylquinazolin-4-yl)oxy]acetamide ()
- Structure : Features a 2-methylquinazolin-4-yl group and an N-(2-ethylphenyl)acetamide.
- Key Differences : The target compound substitutes the quinazoline 2-position with ethyl (vs. methyl) and the acetamide side chain with a 4-fluorophenylmethyl group (vs. 2-ethylphenyl).
- The 4-fluorophenyl group introduces electron-withdrawing effects, which can stabilize the molecule metabolically .
2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)acetamide ()
- Structure: Contains a 4-oxo-2-phenylquinazolin-3(4H)-yl core and an ethylamino-acetamide side chain.
- Activity : Demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models.
Variations in the Acetamide Side Chain
2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-[(4-Fluorophenyl)methyl]acetamide ()
- Structure: Replaces the quinazoline ring with a 1,2,4-oxadiazolidinone heterocycle.
- Molecular Weight : 377.8 g/mol (vs. ~375–400 g/mol for quinazoline analogs).
- Impact: The oxadiazolidinone core may confer metabolic stability but reduce aromatic π-π stacking interactions compared to quinazoline .
N-(4-Fluorophenyl)-2-[(3-Isobutyl-4-Oxo-3,4-Dihydroquinazolin-2-yl)sulfanyl]acetamide ()
- Structure : Features a sulfanyl linkage (vs. oxy in the target compound) and a 3-isobutyl-4-oxoquinazolin-2-yl group.
- Implications: The thioether linkage increases electron density and may alter redox sensitivity.
Functional Group Modifications in Related Acetamides
2-Chloro-N-(4-Fluorophenyl)acetamide ()
- Structure : A simpler acetamide with a chloro substituent.
- Role : Serves as a synthetic intermediate for complex derivatives. The chloro group facilitates nucleophilic substitution reactions, unlike the stable ether linkage in the target compound .
Flufenacet (N-(4-Fluorophenyl)-N-(1-Methylethyl)-2-((5-Trifluoromethyl-1,3,4-Thiadiazol-2-yl)Oxy)Acetamide) ()
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Quinazoline Analogs
Table 2. Physicochemical Properties
*Predicted using Lipinski’s rule of five approximations.
Research Findings and Implications
- Anti-Inflammatory Potential: Quinazoline derivatives with 4-oxo groups (e.g., ) show promise, but the target compound’s ethyl and fluorophenyl groups may optimize pharmacokinetics .
- Metabolic Stability : Fluorine substitution on the phenyl ring (common in –14) reduces oxidative metabolism, enhancing half-life .
- Synthetic Accessibility : The target compound’s ether linkage may require milder conditions compared to thioether or chloro analogs (), impacting scalability .
Biological Activity
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C19H18FN3O2
- Molecular Weight : 339.36 g/mol
- CAS Number : 1116017-29-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may bind to certain receptors, modulating physiological responses.
- Signal Transduction Interference : The compound can disrupt signal transduction pathways, influencing cell growth and apoptosis.
Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antibacterial and antifungal activities. The compound has shown effectiveness against various strains of bacteria by inhibiting their growth and disrupting cell wall synthesis.
Anticancer Potential
Studies have explored the anticancer properties of this compound, suggesting that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; potential for use in treating infections. | |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines; reduced cell viability significantly in dose-dependent manner. | |
| Anti-inflammatory Effects | Decreased levels of TNF-alpha and IL-6 in vitro; potential for treating rheumatoid arthritis. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with controlled conditions. For example, the quinazolinone core (a structural analog) is synthesized first, followed by functional group introduction via nucleophilic substitution or coupling reactions. Key factors include:
- Catalysts : Triethylamine or DMF for facilitating amide bond formation .
- Temperature : Reactions often proceed at 60–80°C to minimize side products .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
- Critical Step : Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR for verifying substituent positions (e.g., fluorophenyl and ethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ion) .
- HPLC : To assess purity (>98% recommended for biological assays) .
- Validation : Compare spectral data with PubChem records or synthesized analogs .
Q. How should researchers design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 calculations .
- Controls : Include reference compounds (e.g., doxorubicin) and vehicle controls to validate assay conditions .
- Dose-Response : Test concentrations ranging from 1 nM to 100 µM to establish potency and toxicity thresholds .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Comparative Analysis : Cross-reference IC50 values with structurally similar quinazolinones (e.g., 2-(6-chloro-2-oxo-4-phenylquinazoline) has IC50 = 12.0 µM for antiviral activity ).
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., monoclinic crystal system data in ) to rule out isomerism or impurities .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or VEGFR2). The fluorophenyl group may enhance hydrophobic interactions .
- SAR Studies : Modify substituents (e.g., replacing ethyl with methyl) and predict activity changes using QSAR models .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify key residues for interaction .
Q. What are the key considerations for assessing the compound’s stability under various storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC .
- Light Sensitivity : Protect from UV exposure, as quinazolinone derivatives may undergo photodegradation .
- Hydrolysis Risk : Test in buffered solutions (pH 3–9) to identify labile bonds (e.g., acetamide group) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) to modulate lipophilicity and target affinity .
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the quinazolinone ring to enhance electrophilic reactivity .
- Activity Testing : Compare modified analogs in enzyme inhibition assays (e.g., kinase inhibition) to identify key functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
